

Physical and chemical properties of 2-((4-Chlorophenyl)acetyl)benzoic acid

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Compound of Interest

Compound Name: 2-((4-Chlorophenyl)acetyl)benzoic acid

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An In-depth Technical Guide to 2-((4-Chlorophenyl)acetyl)benzoic Acid

Introduction

2-((4-Chlorophenyl)acetyl)benzoic acid is an organic compound with significant relevance in the pharmaceutical industry, primarily recognized as a key intermediate and a known impurity in the synthesis of Azelastine.^{[1][2][3]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its relationship within pharmaceutical manufacturing workflows. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of **2-((4-Chlorophenyl)acetyl)benzoic acid** are summarized below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

Identifiers and Descriptors

Identifier/Descriptor	Value
IUPAC Name	2-[2-(4-chlorophenyl)acetyl]benzoic acid[4]
CAS Number	53242-76-5[1][2][5][6][7][8][9]
Molecular Formula	C ₁₅ H ₁₁ ClO ₃ [1][2][5][8]
Synonyms	2-(p-Chlorophenylacetyl)benzoic acid, Benzoic acid, 2-[2-(4-chlorophenyl)acetyl]-, Azelastine EP Impurity C[1][7][9][10][11][12]

Physicochemical Data

A compilation of the key physicochemical data is presented in the following table, offering insights into the compound's behavior and characteristics.

Property	Value
Molecular Weight	274.70 g/mol [1][2][4][8]
Appearance	White to off-white crystalline solid/powder[1][5][7]
Melting Point	137-141 °C[5][11], 142-144 °C[1][3]
Boiling Point	456.8 °C at 760 mmHg[1][5][13]
Density	1.332 g/cm ³ [1][5]
Solubility	Slightly soluble in DMSO and Methanol; Limited solubility in water.[5][7]
Flash Point	230.1 °C[1][13]
pKa	3.36 ± 0.36 (Predicted)[5]
XLogP3	3.0[1]
Topological Polar Surface Area	54.4 Å ² [1][4]

Experimental Protocols

The following section details a common method for the synthesis of **2-((4-Chlorophenyl)acetyl)benzoic acid**.

Synthesis of 2-((4-Chlorophenyl)acetyl)benzoic Acid

This protocol is based on the reaction of p-chlorophenylacetic acid with phthalic anhydride.^[1]^[3]

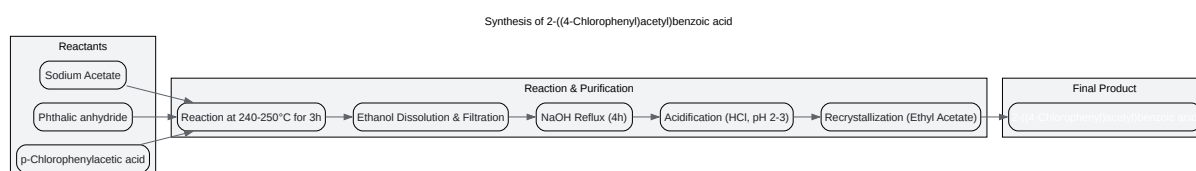
Materials:

- p-Chlorophenylacetic acid
- Phthalic anhydride
- Freshly melted sodium acetate
- Absolute ethanol
- Sodium hydroxide (NaOH) solution
- 20% Hydrochloric acid (HCl)
- Acetone
- Ethyl acetate

Procedure:

- Combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in a reaction vessel.^[1]^[3]
- Rapidly heat the mixture to approximately 250 °C while stirring. Maintain the reaction temperature at 240-250 °C for 3 hours. Water produced during the reaction should be continuously removed.^[1]^[3]
- Transfer the hot reaction mixture to an open, heat-resistant container and allow it to cool while stirring.

- Add cold absolute ethanol to the cooled mixture and heat to dissolve the solid as much as possible.
- Cool the solution to induce crystallization and then filter the mixture. Wash the collected solid with absolute ethanol and dry.
- Add the dried solid to an aqueous solution of sodium hydroxide and stir under reflux for 4 hours.[3]
- After cooling, dilute the mixture with water and acidify to a pH of 2-3 using 20% hydrochloric acid, which will cause a solid or oily substance to precipitate.[1][3]
- Filter the precipitate and dry it to obtain the crude product.
- Dissolve the crude product in acetone and filter off any insoluble materials.
- Evaporate the acetone. Recrystallize the resulting residue from ethyl acetate to yield the purified **2-((4-Chlorophenyl)acetyl)benzoic acid**. [1][3] An 80% yield is reported with a melting point of 142-144 °C. [1][3]



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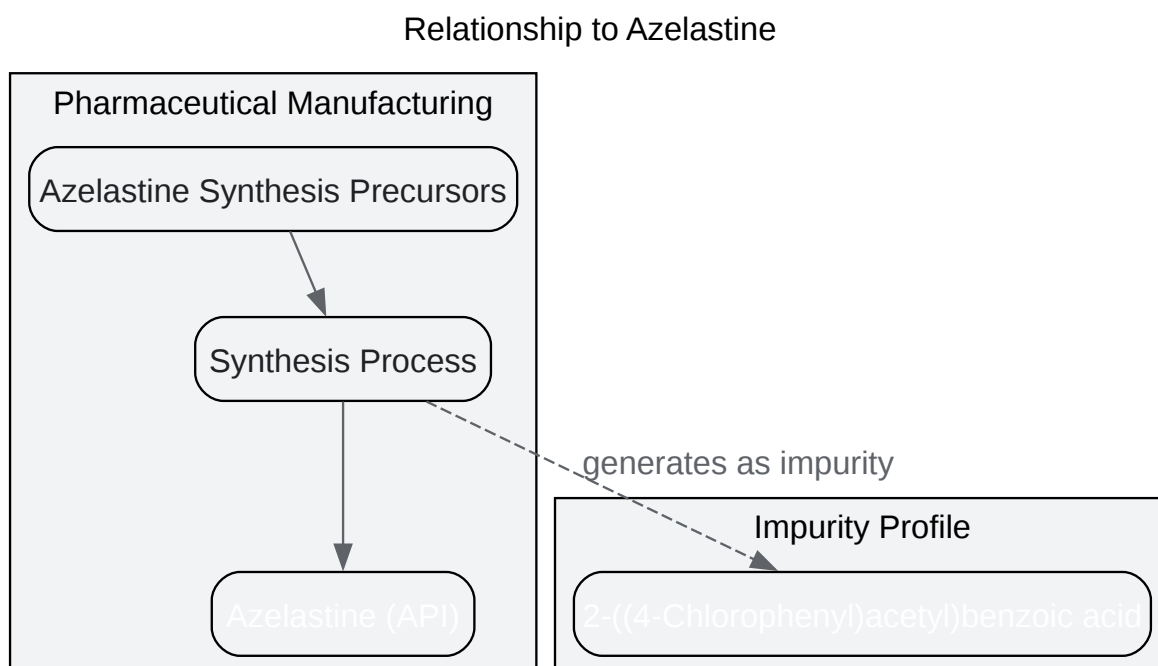
Caption: Workflow for the synthesis of **2-((4-Chlorophenyl)acetyl)benzoic acid**.

Biological and Pharmaceutical Relevance

While primarily known as a process impurity, **2-((4-Chlorophenyl)acetyl)benzoic acid** is noted for its connection to the antihistamine drug Azelastine and has been mentioned in the context of potential anti-inflammatory properties.[7]

Role as an Impurity of Azelastine

2-((4-Chlorophenyl)acetyl)benzoic acid is a well-documented impurity associated with the manufacturing of Azelastine.[2][3] Its presence must be monitored and controlled to ensure the purity and safety of the final active pharmaceutical ingredient (API). The relationship highlights the importance of robust analytical methods for its detection and quantification in drug substance and product release testing.



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Caption: Logical relationship of the compound as an impurity in Azelastine synthesis.

Potential Biological Activity

Some sources suggest that **2-((4-Chlorophenyl)acetyl)benzoic acid** may have potential applications as an anti-inflammatory agent, likely due to its structural motifs which are common in medicinal chemistry.[7] The presence of the 4-chlorophenyl group can enhance biological activity.[7] However, this compound is primarily handled as an intermediate or impurity, and extensive research into its therapeutic potential is not widely published. Further investigation would be required to substantiate these claims.

Safety Information

According to available safety data, **2-((4-Chlorophenyl)acetyl)benzoic acid** is classified as harmful if swallowed.[1][4] It may also cause skin and eye irritation, and potentially respiratory irritation.[4][14] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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